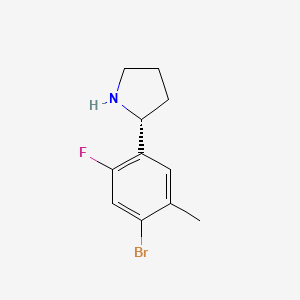
(R)-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in many natural products and pharmaceuticals. The presence of bromine, fluorine, and methyl groups on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoro-5-methylbenzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The aldehyde group of 4-bromo-2-fluoro-5-methylbenzaldehyde is reacted with ®-pyrrolidine under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the phenyl substituents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidines, while coupling reactions can produce biaryl compounds.
科学研究应用
Chemistry
®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.
Biology and Medicine
In biological and medicinal research, ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine may be investigated for its potential pharmacological activities. Compounds with similar structures have been studied for their effects on various biological targets, including enzymes and receptors.
Industry
In the industrial sector, ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine may be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties can be leveraged to develop new products with enhanced performance.
作用机制
The mechanism of action of ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine depends on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The presence of bromine, fluorine, and methyl groups can influence the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- ®-2-(4-Bromo-2-fluorophenyl)pyrrolidine
- ®-2-(4-Bromo-5-methylphenyl)pyrrolidine
- ®-2-(4-Fluoro-5-methylphenyl)pyrrolidine
Uniqueness
®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine is unique due to the specific combination of bromine, fluorine, and methyl groups on the phenyl ring. This combination can result in distinct chemical and biological properties compared to other similar compounds. The chiral nature of the compound also adds to its uniqueness, as the ®-enantiomer may exhibit different activities compared to the (S)-enantiomer.
属性
分子式 |
C11H13BrFN |
|---|---|
分子量 |
258.13 g/mol |
IUPAC 名称 |
(2R)-2-(4-bromo-2-fluoro-5-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H13BrFN/c1-7-5-8(10(13)6-9(7)12)11-3-2-4-14-11/h5-6,11,14H,2-4H2,1H3/t11-/m1/s1 |
InChI 键 |
RGHAVSJOJSHDPA-LLVKDONJSA-N |
手性 SMILES |
CC1=CC(=C(C=C1Br)F)[C@H]2CCCN2 |
规范 SMILES |
CC1=CC(=C(C=C1Br)F)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


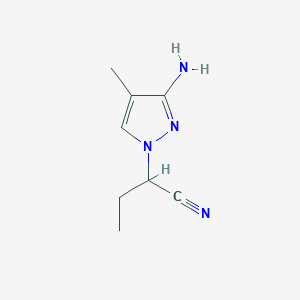
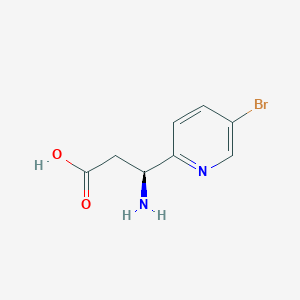
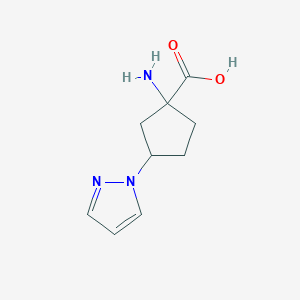
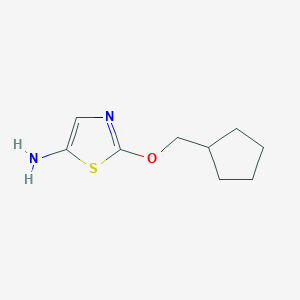
![4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13324651.png)
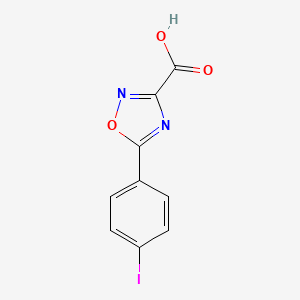
![3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine](/img/structure/B13324654.png)

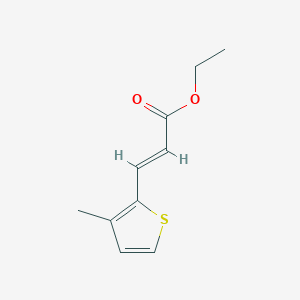
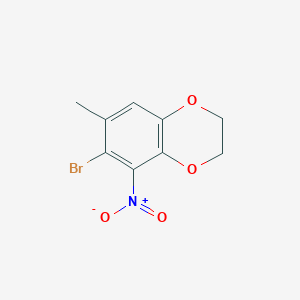
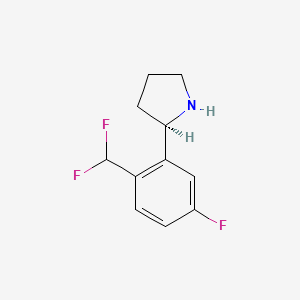
![N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13324692.png)

![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)
